

gemfibrozil species difference metabolism rat vs hamster

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Compound Focus: Gemfibrozil

CAS No.: 25812-30-0

Cat. No.: S528796

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Comparative Excretion & Metabolic Data

| Parameter | Sprague-Dawley Rat | Syrian Golden Hamster |
|-------------------------------------|---|---|
| Primary Excretion Route | Biliary (feces) at low dose; urinary at high dose (saturable biliary excretion) [1] [2] | Urinary [1] |
| Biliary Excretion (after i.v. dose) | ~93% of dose [3] | 7-20% of dose [1] |
| Urinary Excretion (after oral dose) | 55-70% of dose (high dose); less at low dose [1] [2] | ~90% of dose [1] |
| Key Metabolites | Acyl & ether glucuronides of gemfibrozil, 4'-ring hydroxylated metabolite, meta-benzoic acid metabolite, diol metabolite, acid-alcohol derivative [1] [4] | Glucuronide conjugates of gemfibrozil and its oxidative metabolites [1] |
| Hepatic Peroxisome Proliferation | Significant, associated with hepatocarcinogenesis [1] [5] | Less susceptible [1] |

| Parameter | Sprague-Dawley Rat | Syrian Golden Hamster |
|------------------|--------------------------------|---|
| NF-κB Activation | Increased [5] | No change from control [5] |
| P450 Induction | Induces P450 3A1/2 and 2C6 [6] | Information not available in search results |

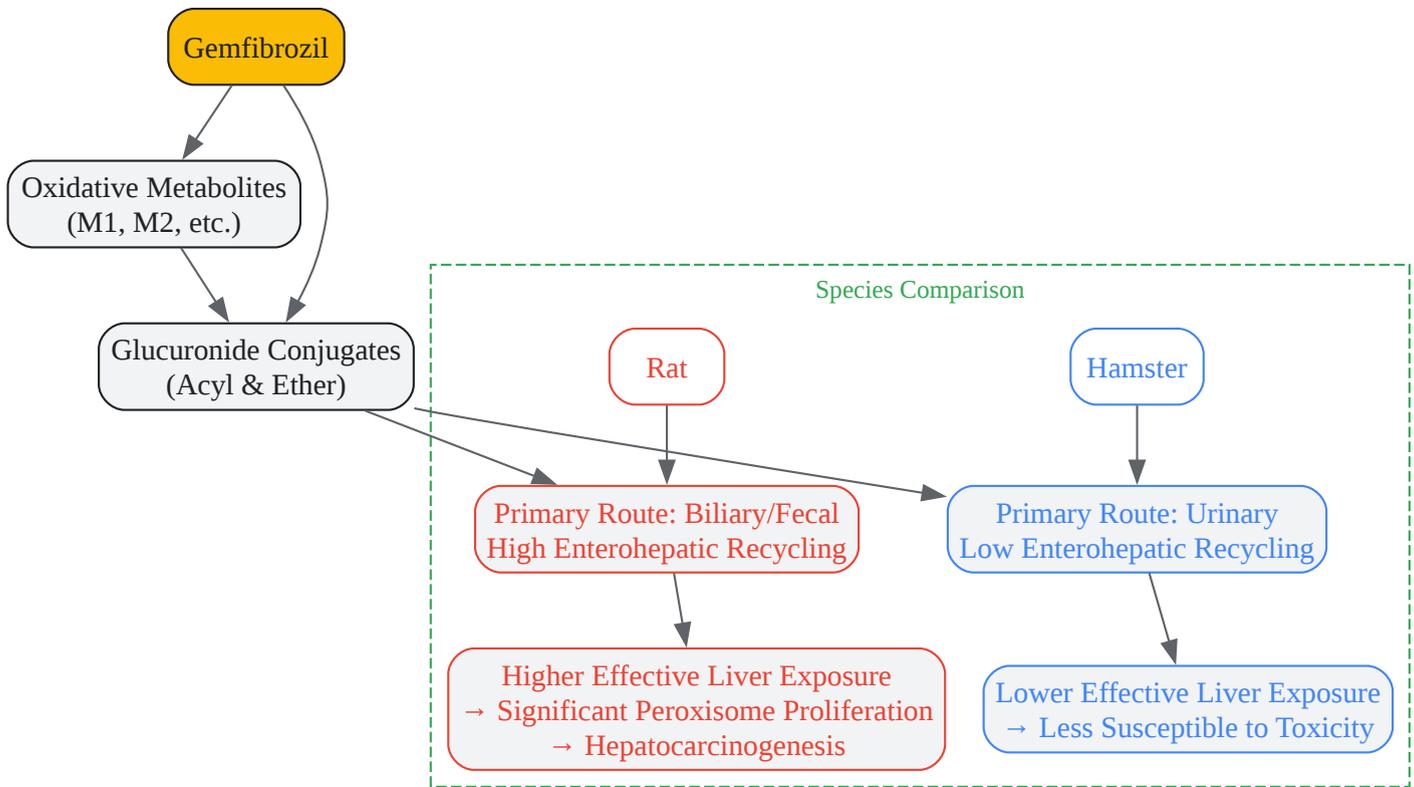
Detailed Experimental Protocols

The data in the tables above were generated through the following key methodologies:

- **In Vivo Disposition Studies:** Animals received single intravenous or oral doses of [14C]**gemfibrozil** (30 mg/kg or 2000 mg/kg). Researchers collected bile, urine, and feces over time and measured excreted radioactivity using **liquid scintillation spectrometry**. For tissue distribution, plasma, liver, and kidney samples were analyzed at various time points [1] [2] [3].
- **Metabolite Identification and Profiling:** Metabolites in urine and bile were isolated and identified using a combination of **high-pressure liquid chromatography (HPLC)**, **liquid chromatography/mass spectrometry (LC/MS)**, **gas chromatography/mass spectrometry (GC/MS)**, and **nuclear magnetic resonance (NMR)** spectroscopy. Conjugated metabolites were characterized using enzymatic hydrolysis with **β-glucuronidase** [2] [4].
- **Enzyme Activity Induction:** After repeated **gemfibrozil** administration via oral gavage, liver microsomes were prepared from the animals. Induction of cytochrome P450 enzymes (e.g., 3A1/2, 2C6) was assessed by measuring the metabolic activities of these enzymes using specific probe substrates [6].
- **Mechanistic Toxicology Studies:** The activation of the transcription factor NF-κB was determined in liver tissues after 6 to 90 days of peroxisome proliferator treatment using **electrophoretic mobility-shift assays (EMSAs)**, with confirmation via **supershift assays** [5].

Mechanistic Explanation of Species Differences

The diagrams below illustrate the key metabolic and excretion pathways of **gemfibrozil**, highlighting the differences between rats and hamsters.



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The different excretion routes are critically important. As the diagram shows, the extensive biliary excretion and **enterohepatic recycling** in rats lead to prolonged exposure of the liver to **gemfibrozil** and its metabolites [1]. This results in a much higher "effective dose" to the rat liver, contributing to observed toxic effects like peroxisome proliferation and hepatocarcinogenesis [1]. In contrast, hamsters eliminate most of the drug via urine, leading to lower hepatic exposure and reduced toxicity [1].

The underlying mechanism for this difference involves species-specific expression and function of hepatobiliary transporters, particularly the **Multidrug Resistance-Associated Protein 2 (Mrp2)**. Studies in Mrp2-deficient TR⁻ rats show a dramatically impaired biliary excretion of **gemfibrozil** glucuronides and a corresponding shift to urinary excretion, mirroring the pattern naturally seen in hamsters [3].

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